

T-448 hematological side effects and safety profile

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Compound of Interest

Compound Name: T-448

Cat. No.: B10818703

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T-448 (Belrestotug) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the hematological side effects and overall safety profile of **T-448** (belrestotug, formerly EOS-448), an investigational anti-TIGIT monoclonal antibody. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental research and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is **T-448** and its mechanism of action?

A1: **T-448**, also known as belrestotug or EOS-448, is a human IgG1 monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) receptor. TIGIT is an immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to TIGIT, **T-448** is designed to block its interaction with its ligands (like CD155 and CD112), thereby preventing the delivery of inhibitory signals to immune cells. Furthermore, as an IgG1 antibody, **T-448** has a functional Fc domain that can engage Fc gamma receptors (FcγR) on other immune cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) of TIGIT-expressing cells, such as regulatory T cells (Tregs), and activation of other immune cells.^{[1][2][3]}

Q2: What is the overall safety profile of **T-448** from clinical trials?

A2: In a Phase 1/2a clinical trial (NCT04335253), **T-448** as a monotherapy was generally well-tolerated with no dose-limiting toxicities observed.[1] The most commonly reported treatment-related adverse events were non-hematological and included itching, infusion-related reactions, fatigue, rash, and fever.[1] In the Phase 2 GALAXIES Lung-201 trial, where **T-448** was evaluated in combination with the anti-PD-1 antibody dostarlimab, the combination showed a manageable safety profile, though there was an increase in immune-related adverse events compared to dostarlimab alone.[4] The development of belrestotug was ultimately discontinued due to the efficacy data from the GALAXIES program not supporting further development.[5]

Q3: Were any specific hematological side effects reported for **T-448**?

A3: Based on available public data, significant hematological side effects have not been highlighted as a primary concern for **T-448**. The most common adverse events reported in the initial monotherapy trial were non-hematological.[1] However, it is noteworthy that for other anti-TIGIT antibodies in clinical development, hematological adverse events such as anemia and neutropenia have been reported as common treatment-related adverse events.[6] Given the limited publicly available detailed adverse event data for **T-448**, researchers should maintain careful hematological monitoring in any ongoing or future studies.

Q4: Are there any known drug-drug interactions with **T-448** that could affect hematological parameters?

A4: Specific drug-drug interaction studies for **T-448** have not been detailed in the available resources. However, **T-448** has been clinically evaluated in combination with other immunotherapies, such as the anti-PD-1 antibodies pembrolizumab and dostarlimab.[5][7] When used in combination, the safety profile reflects the effects of both agents. Researchers should consider the known hematological toxicities of any combination agents when designing studies with **T-448**.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected decrease in lymphocyte counts (specifically Tregs)	This is an expected pharmacodynamic effect of T-448 due to its FcγR-mediated depleting mechanism of TIGIT-high cells, including Tregs.[2][3]	Monitor lymphocyte subsets by flow cytometry to confirm the depletion of Tregs. This is an on-target effect and may be associated with the therapeutic activity of the antibody.
Mild to moderate infusion-related reactions	Immune response to the administration of a monoclonal antibody.	Follow standard institutional protocols for managing infusion-related reactions. Pre-medication may be considered for subsequent infusions based on the severity of the reaction.
Development of immune-related adverse events (irAEs)	T-cell activation resulting from checkpoint inhibition can lead to inflammatory side effects in various organs.	Monitor for signs and symptoms of irAEs (e.g., dermatitis, colitis, hepatitis, pneumonitis, endocrinopathies). Manage according to established guidelines for immune checkpoint inhibitor-related toxicities.
Unexpected cytopenias (anemia, neutropenia, thrombocytopenia)	While not reported as a common side effect of T-448, it could be a potential off-target effect, a manifestation of an underlying condition in the patient population, or related to combination therapies.	Perform a complete blood count (CBC) with differential at baseline and regularly during treatment. Investigate any significant cytopenias to rule out other causes. Report any suspected drug-related hematological toxicity.

Data Presentation: Safety Profile of T-448

Due to the discontinuation of the **T-448** (belrestotug) development program, detailed and finalized safety data, particularly on hematological side effects, is limited in the public domain. The following table summarizes the available safety information from the GALAXIES Lung-201 Phase 2 trial, which evaluated different doses of belrestotug in combination with dostarlimab.

Table 1: Overview of Treatment-Related Adverse Events (TRAEs) in the GALAXIES Lung-201 Trial (Belrestotug + Dostarlimab)

Adverse Event Category	Dostarlimab Monotherapy	Belrestotug 100 mg + Dostarlimab	Belrestotug 400 mg + Dostarlimab	Belrestotug 1000 mg + Dostarlimab
Any Grade TRAEs (%)	59	Not explicitly stated, but higher than monotherapy	84	Not explicitly stated, but higher than monotherapy
Grade ≥3 TRAEs (%)	16	33	22	43
Serious TRAEs (%)	Not explicitly stated	25-37% (across all belrestotug arms)	25-37% (across all belrestotug arms)	25-37% (across all belrestotug arms)
TRAEs leading to discontinuation (%)	6	23	16	40
Fatal Serious TRAEs	Not reported	3 deaths across all belrestotug arms (immune-mediated lung disease, hepatitis, myocarditis)		

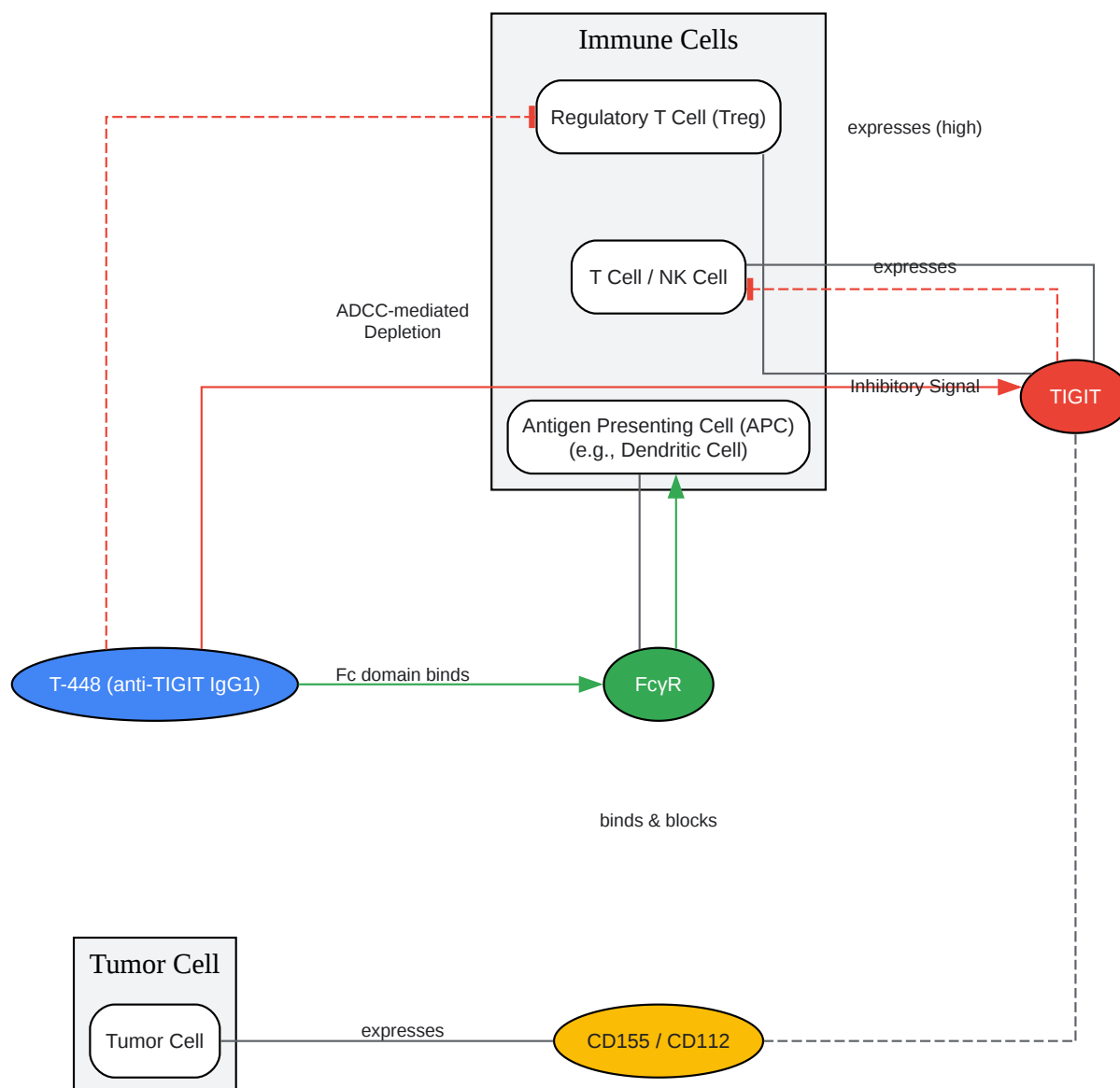
Data compiled from reports on the ESMO 2024 presentation of the GALAXIES Lung-201 trial. [\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Protocol: Monitoring Hematological Safety in Clinical Trials with **T-448**

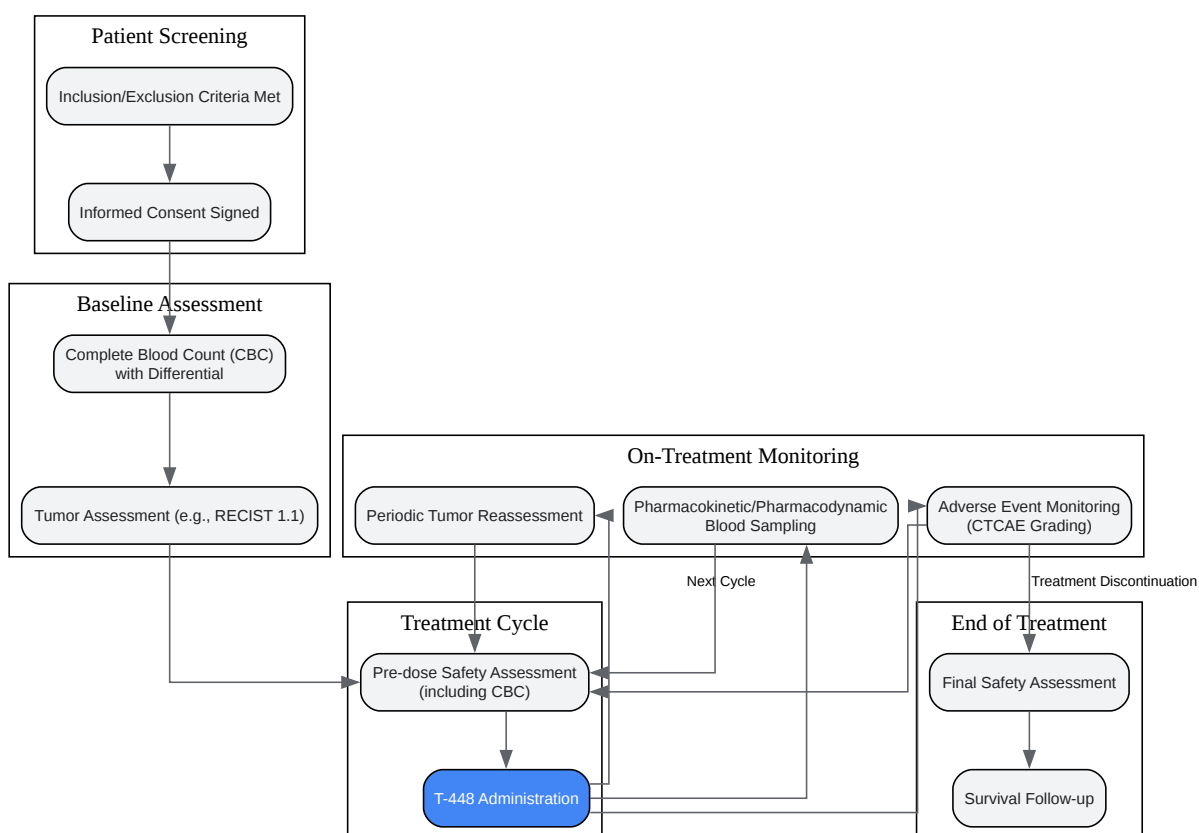
- **Baseline Assessment:** Prior to the first administration of **T-448**, a complete blood count (CBC) with a differential count (including neutrophils, lymphocytes, monocytes, eosinophils, and basophils), and platelet count should be performed. Coagulation parameters (prothrombin time/international normalized ratio [PT/INR] and activated partial thromboplastin time [aPTT]) should also be assessed.
- **On-Treatment Monitoring:**
 - Perform a CBC with differential and platelet count prior to each cycle of **T-448** administration.
 - For the first two cycles, more frequent monitoring (e.g., weekly) may be considered to establish the early safety profile.
 - In case of any hematological abnormalities (e.g., Grade 2 or higher cytopenias), increase the frequency of monitoring to every 3-7 days until the abnormality resolves or stabilizes.
- **Adverse Event Grading:** All hematological adverse events should be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- **Management of Hematological Toxicities:**
 - For Grade 2 hematological toxicities, consider dose delay until recovery to Grade 1 or baseline.
 - For Grade 3 or 4 hematological toxicities, treatment should be withheld. A thorough investigation into the etiology should be conducted. Re-initiation of treatment may be considered at a reduced dose once the toxicity has resolved to Grade 1 or baseline, following a careful risk-benefit assessment.
 - Supportive care measures, such as transfusions or growth factor support, should be administered as per institutional guidelines.

Mandatory Visualization



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Caption: Mechanism of action of **T-448** (belrestotug).



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